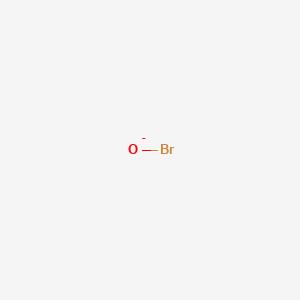Hypobromite

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Hypobromite is an inorganic compound with the chemical formula BrO^−, representing the hypobromite ion. It is the bromine analogue of hypochlorite, commonly found in bleaches. In hypobromite, bromine exists in the +1 oxidation state, and it plays a significant role in various chemical and biological processes. The compound is known for its germicidal and antiparasitic properties, making it useful in both industrial applications and biological systems, particularly within immune cells where it helps combat multi-cellular parasites .
The primary method for synthesizing hypobromite involves the reaction of bromine with a strong base such as sodium hydroxide or potassium hydroxide:
In this reaction, bromine undergoes disproportionation, resulting in the formation of bromide ions (Br^−) and hypobromite ions (BrO^−). Hypobromite is thermodynamically unstable and can further disproportionate into bromide and bromate (BrO_3^−) under certain conditions:
This reaction's dynamics can be influenced by temperature, with higher temperatures favoring the formation of bromate .
Hypobromite exhibits notable biological activity primarily through its generation in immune cells. Eosinophils, a type of white blood cell, utilize hypobromite to target and destroy parasites. The enzyme eosinophil peroxidase catalyzes the reaction between bromide ions and hydrogen peroxide to produce hypobromite. This action is vital for the immune response against helminths and other multicellular parasites .
Additionally, hypobromite has been studied for its antimicrobial properties, demonstrating effectiveness against various pathogens. Its oxidative capacity allows it to disrupt cellular processes in bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics .
Hypobromite can be synthesized through several methods:
- Direct Reaction with Bromine: As previously mentioned, treating bromine with sodium or potassium hydroxide yields sodium or potassium hypobromite.
- In Situ Generation: Hypobromite can be generated in situ by adding an oxidizing agent (like hydrogen peroxide) to a solution containing bromide ions. This method is often used in applications such as water treatment and disinfection .
- Electrochemical Methods: Electrochemical generation of hypobromite has been explored as a means to produce this compound efficiently for various applications
Hypobromite has diverse applications across several fields:
- Disinfection: Due to its antimicrobial properties, hypobromite is used in water treatment processes and as a disinfectant for surfaces.
- Agriculture: It serves as a biocide to control pathogens affecting crops.
- Chemical Synthesis: Hypobromite acts as a reagent in organic synthesis reactions, including the Hofmann rearrangement .
- Medical
Research on hypobromite interactions includes studies on its reactivity with various compounds:
- Reactions with Amines: Hypobromite can react with amines, leading to nitrogen gas release and formation of bromide ions.
- Oxidative Reactions: Studies have shown that hypobromite can participate in oxidation reactions involving organic substrates, influencing reaction rates based on pH levels and concentrations .
- Formation of Bromate: Understanding the conditions under which hypobromite disproportionates into bromate is crucial for managing its use in disinfection processes to minimize byproduct formation .
Hypobromite shares similarities with other halogen oxoanions but exhibits unique properties that differentiate it from them. Below is a comparison table highlighting these compounds:
| Compound | Chemical Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Hypobromite | BrO^− | +1 | Germicidal properties; generated from bromine |
| Hypochlorite | ClO^− | +1 | Commonly used as bleach; more stable than hypobromite |
| Bromate | BrO_3^− | +5 | Strong oxidizing agent; formed from hypobromite disproportionation |
| Bromide | Br^− | −1 | Stable ion; serves as a substrate for hypobromite synthesis |
| Bromite | BrO_2^− | +3 | Less common; intermediate oxidation state between bromide and bromate |
Hypobromite's unique position as an intermediate compound between bromide and bromate allows it to function effectively as both an oxidizing agent and a biocide while being less stable than its chlorine counterpart, hypochlorite .








